2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone
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Overview
Description
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine, also known as Simazine, is a laboratory chemical . It has a molar mass of 201.658 .
Molecular Structure Analysis
The molecular formula of this compound is C7H12ClN5 . The InChI Key is ODCWYMIRDDJXKW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 227°C to 229°C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications
- Some 1,3,5-triazines exhibit significant biological activity. For instance, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are clinically used due to their antitumor effects against lung, breast, and ovarian cancers .
- Researchers have critically evaluated the thermophysical properties of this compound. The NIST/TRC Web Thermo Tables (WTT) provide data on triple point temperature, critical temperature, critical pressure, critical density, enthalpy of phase transition, heat capacity at constant pressure, and viscosity .
Antitumor Properties
Thermophysical Property Data
Safety And Hazards
properties
IUPAC Name |
2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-3-16-13-18-14(17-4-2)20-15(19-13)22-10-12(21)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULDAAJNHMZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)C2=CC=CC=C2)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone |
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